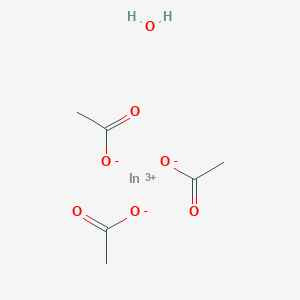
Indium(III) acetate xhydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Indium(III) acetate xhydrate is a chemical compound with the formula (CH₃CO₂)₃In · xH₂O. It is a white, hygroscopic powder that is soluble in water, acetic acid, and mineral acids . This compound is used in various scientific and industrial applications due to its unique properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Indium(III) acetate xhydrate can be synthesized by reacting indium or triethylindium with frozen acetic acid . The reaction typically involves the following steps:
- Dissolving indium metal in acetic acid.
- Allowing the reaction to proceed at low temperatures to form indium(III) acetate.
- Hydrating the resulting compound to obtain this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. The compound is then purified and packaged for various applications.
Analyse Chemischer Reaktionen
Types of Reactions: Indium(III) acetate xhydrate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form indium oxide.
Reduction: It can be reduced to indium metal under specific conditions.
Substitution: It can participate in substitution reactions with other carboxylic acids to form different indium carboxylates.
Common Reagents and Conditions:
Oxidation: Typically involves heating in the presence of oxygen.
Reduction: Requires reducing agents such as hydrogen gas or sodium borohydride.
Substitution: Involves reacting with other carboxylic acids under controlled temperatures.
Major Products Formed:
Indium oxide: from oxidation.
Indium metal: from reduction.
Various indium carboxylates: from substitution reactions.
Wissenschaftliche Forschungsanwendungen
Indium(III) acetate xhydrate is used in a wide range of scientific research applications, including:
Chemistry: As a catalyst in the intermolecular radical addition of organic iodides to electron-deficient alkenes.
Biology: In the synthesis of indium-containing compounds for biological studies.
Medicine: As a precursor for radiopharmaceuticals and in photodynamic therapy.
Industry: In the production of solar cell materials such as CuInS₂ and indium phosphide quantum dots.
Wirkmechanismus
The mechanism of action of indium(III) acetate xhydrate varies depending on its application. In biological systems, indium(III) complexes emit Auger electrons, which can cause damage to cellular components, making them useful in cancer treatment and imaging . The compound interacts with molecular targets such as DNA and proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
- Indium(III) nitrate
- Indium(III) chloride
- Indium(III) acetylacetonate
- Indium(III) oxide
Comparison: Indium(III) acetate xhydrate is unique due to its solubility in water and acetic acid, making it versatile for various applications. Unlike indium(III) nitrate and indium(III) chloride, which are primarily used in inorganic synthesis, this compound is more commonly used in organic reactions and as a catalyst . Its ability to form different indium carboxylates through substitution reactions also sets it apart from other indium compounds.
Eigenschaften
Molekularformel |
C6H11InO7 |
|---|---|
Molekulargewicht |
309.97 g/mol |
IUPAC-Name |
indium(3+);triacetate;hydrate |
InChI |
InChI=1S/3C2H4O2.In.H2O/c3*1-2(3)4;;/h3*1H3,(H,3,4);;1H2/q;;;+3;/p-3 |
InChI-Schlüssel |
SQICIVBFTIHIQQ-UHFFFAOYSA-K |
Kanonische SMILES |
CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].O.[In+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 2-(morpholin-4-yl)-5-({[5-(2-nitrophenyl)furan-2-yl]carbonyl}amino)benzoate](/img/structure/B12500453.png)
![N-[4-(acetylamino)phenyl]-2-(3-cyano-1H-indol-1-yl)acetamide](/img/structure/B12500454.png)
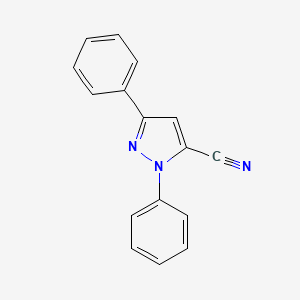
![Methyl 2-[2-(2-{2-[2-(2-amino-4-methylpentanamido)-3-hydroxypropanamido]-3-(4-nitrophenyl)propanamido}hexanamido)propanamido]-4-methylpentanoate; trifluoroacetic acid](/img/structure/B12500461.png)
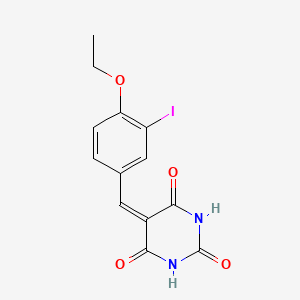
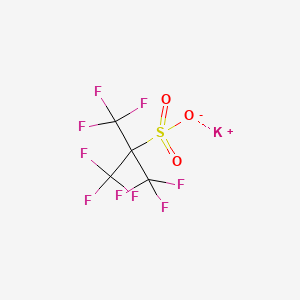
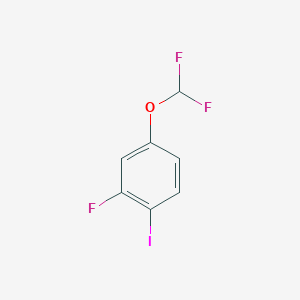

![Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(2-methylphenyl)carbonyl]amino}benzoate](/img/structure/B12500491.png)
![(S)-3-[(S)-2-(Boc-amino)-4-chloro-3-oxobutyl]pyrrolidin-2-one](/img/structure/B12500498.png)
![2-Phenyl-1-(2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl)ethanamine;hydrochloride](/img/structure/B12500499.png)
![1-(Tert-butoxycarbonyl)-2-[(3-methylphenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B12500500.png)
![Methyl 3-({[5-(3-nitrophenyl)furan-2-yl]carbonyl}amino)-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12500505.png)
![2-[(4-Fluorobenzyl)sulfanyl]-4-methylpyrimidine](/img/structure/B12500512.png)
